4-Boc-6-Amino-[1,4]oxazepane hydrochloride

Chemical Synthesis Building Blocks Quality Control

Choose 4-Boc-6-Amino-[1,4]oxazepane hydrochloride (CAS 1414958-25-0) for its optimized solubility and stability. This ≥98% pure HCl salt ensures reliable, high-yielding Boc-deprotection orthogonal to Fmoc/Cbz strategies. Avoid the low solubility and handling issues of the free base (CAS 1170390-54-1), which can compromise aqueous-phase reactions and coupling efficiency. Ideal for synthesizing kinase/HDAC inhibitors and CNS drug candidates.

Molecular Formula C10H21ClN2O3
Molecular Weight 252.74 g/mol
CAS No. 1414958-25-0
Cat. No. B1446530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-6-Amino-[1,4]oxazepane hydrochloride
CAS1414958-25-0
Molecular FormulaC10H21ClN2O3
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC(C1)N.Cl
InChIInChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12;/h8H,4-7,11H2,1-3H3;1H
InChIKeyDKKCZPHHNGTSJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Boc-6-Amino-[1,4]oxazepane hydrochloride (CAS 1414958-25-0) Procurement-Grade Heterocyclic Building Block


4-Boc-6-Amino-[1,4]oxazepane hydrochloride (CAS 1414958-25-0), also designated tert-butyl 6-amino-1,4-oxazepane-4-carboxylate hydrochloride, is a seven-membered 1,4-oxazepane heterocycle bearing a Boc-protected 6-amino group and formulated as the hydrochloride salt (C₁₀H₂₁ClN₂O₃, MW 252.74) . As a Boc-protected amine building block, it is designed for orthogonal deprotection strategies in multi-step syntheses, where the hydrochloride counterion enhances aqueous solubility and bench stability relative to the free base .

Why 4-Boc-6-Amino-[1,4]oxazepane hydrochloride Cannot Be Substituted with the Free Base or Alternative Protecting Groups


Substituting the hydrochloride salt with the corresponding free base (tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, CAS 1170390-54-1) alters the compound's solubility profile and handling properties . The free base exhibits limited aqueous solubility , whereas the hydrochloride salt, with its charged ammonium group, provides markedly improved water solubility—critical for aqueous-phase reactions and biological assays . Furthermore, alternative protecting groups such as Cbz (benzyl carbamate) or Fmoc are not directly comparable; the Boc group is acid-labile and orthogonal to Cbz (hydrogenolytic) or Fmoc (base-labile) cleavage conditions [1]. Generic interchange without verifying salt form or protecting group compatibility leads to failed deprotection steps, poor yields, and irreproducible results in complex multi-step syntheses [1].

4-Boc-6-Amino-[1,4]oxazepane hydrochloride: Direct Comparator Evidence for Procurement Decisions


Purity Specification: 4-Boc-6-Amino-[1,4]oxazepane hydrochloride vs. Free Base and Enantiomers

Commercially available 4-Boc-6-Amino-[1,4]oxazepane hydrochloride is offered at a minimum purity of 98% (HPLC) , a specification that equals or exceeds the typical purity of the racemic free base (95-97%) and both the (R)- and (S)-enantiomeric free bases (98% for (R) and 98% for (S) ). For procurement, the hydrochloride salt provides a purity advantage over many free base suppliers, reducing the need for additional purification steps prior to use.

Chemical Synthesis Building Blocks Quality Control

Solubility Profile: Hydrochloride Salt vs. Free Base in Aqueous and Organic Media

The hydrochloride salt form of 4-Boc-6-Amino-[1,4]oxazepane confers significantly enhanced water solubility compared to the free base . While the free base (CAS 1170390-54-1) is reported to have limited aqueous solubility but is soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate , the hydrochloride salt is soluble in both water and polar organic solvents . This broad solubility profile facilitates its use in aqueous-phase reactions, biological assays, and salt-screening studies without the need for co-solvents.

Drug Discovery Medicinal Chemistry Formulation

Orthogonal Protecting Group Strategy: Boc vs. Cbz in Multi-Step Synthesis

The Boc (tert-butoxycarbonyl) protecting group in 4-Boc-6-Amino-[1,4]oxazepane hydrochloride is acid-labile and can be selectively removed under mild acidic conditions (e.g., TFA or HCl/dioxane) [1]. In contrast, the Cbz (benzyl carbamate) protecting group requires hydrogenolysis or strong acid for removal [2]. This orthogonality allows the Boc group to be cleaved in the presence of Cbz-protected amines, enabling sequential deprotection strategies that are impossible with a single protecting group [3]. Quantitatively, Boc deprotection with 50% TFA in DCM is typically complete within 1-2 hours at room temperature [1], whereas Cbz removal by hydrogenation requires a catalyst and hydrogen gas, often taking 4-24 hours [2].

Organic Synthesis Protecting Groups Peptide Chemistry

Stability Under Basic Conditions: Hydrochloride Salt vs. Free Base in Amide Coupling Reactions

The hydrochloride salt of 4-Boc-6-Amino-[1,4]oxazepane exhibits enhanced stability during amide coupling reactions when a base is present [1]. The free base can undergo N-Boc migration or partial deprotection under basic conditions due to nucleophilic attack by the free amine on the Boc carbonyl [2]. The hydrochloride salt, being protonated, is less nucleophilic and therefore less prone to these side reactions, leading to higher yields of the desired amide product. In comparative studies of similar Boc-amino acid hydrochlorides, amide coupling yields increased by 10-20% relative to the free base under identical conditions (HATU/DIPEA, DMF) [3].

Amide Bond Formation Peptide Coupling Process Chemistry

Optimal Use Cases for 4-Boc-6-Amino-[1,4]oxazepane hydrochloride Based on Quantitative Evidence


Synthesis of 6-Amino-1,4-oxazepane-Derived Pharmacophores Requiring High Purity and Aqueous Solubility

Researchers synthesizing HDAC inhibitors, kinase inhibitors, or CNS-active compounds incorporating a 6-amino-1,4-oxazepane scaffold should prioritize the hydrochloride salt (≥98% purity) to ensure consistent yields in the final deprotection and coupling steps. The aqueous solubility facilitates biological assay preparation without DMSO, and the high purity reduces the risk of impurities interfering with SAR interpretation .

Multi-Step Solid-Phase Peptide Synthesis (SPPS) Utilizing Orthogonal Boc Protection

In SPPS workflows where an orthogonal acid-labile protecting group is required alongside base-labile Fmoc groups, 4-Boc-6-Amino-[1,4]oxazepane hydrochloride is the preferred reagent. The Boc group is selectively removed with TFA without affecting Fmoc groups, enabling sequential deprotection [1]. The hydrochloride salt form prevents premature deprotection during resin loading and ensures high coupling efficiency [2].

Salt and Polymorph Screening for Pre-Formulation Studies

Pharmaceutical development teams evaluating 1,4-oxazepane-based drug candidates can use the hydrochloride salt as a reference point for salt screening. The well-defined hydrochloride form provides a baseline for comparing solubility, stability, and hygroscopicity of alternative salt forms (e.g., mesylate, tosylate) [3]. The 98% purity specification ensures that observed differences in physicochemical properties are attributable to the counterion rather than impurities.

Synthesis of Chiral 1,4-Oxazepane Building Blocks via Resolution

For projects requiring enantiomerically pure 6-amino-1,4-oxazepane derivatives, the racemic hydrochloride salt serves as a cost-effective starting material for chiral resolution or asymmetric synthesis. Its high purity and consistent quality across vendors minimize variability in resolution outcomes, while the hydrochloride counterion simplifies work-up compared to the free base .

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